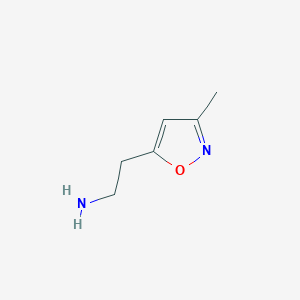

2-(3-Methyl-5-isoxazolyl)ethanamine

Description

Significance of the Isoxazole (B147169) Ring System in Medicinal Chemistry and Chemical Biology

The isoxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions, is a privileged scaffold in medicinal chemistry. nih.gov Its unique electronic and structural features contribute to a wide range of biological activities. nih.govbohrium.com Isoxazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. nih.govnih.gov The isoxazole moiety can enhance the physicochemical properties of a molecule, such as its metabolic stability and ability to form favorable interactions with biological targets. nih.govbohrium.com

Heterocyclic compounds containing a nitrogen atom, particularly in the form of an amine group, are of paramount importance in the design of bioactive molecules. researchgate.net The nitrogen atom can act as a hydrogen bond donor or acceptor, and its basicity allows for the formation of salts, which can improve the solubility and bioavailability of a drug candidate. The presence of a heterocyclic amine can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. ijnrd.org Many successful drugs across various therapeutic areas incorporate heterocyclic amine motifs, highlighting their strategic value in drug discovery. researchgate.net

The isoxazole-ethanamine scaffold, as exemplified by 2-(3-Methyl-5-isoxazolyl)ethanamine, combines the favorable attributes of both the isoxazole ring and the ethanamine side chain. The isoxazole core provides a stable, aromatic platform that can be readily functionalized to modulate biological activity. rsc.orgnih.gov The ethanamine portion introduces a flexible linker and a primary amine group, which can participate in crucial interactions with biological macromolecules. This combination of a rigid aromatic core and a flexible basic side chain is a common feature in many neurologically active compounds and other therapeutic agents.

Research Context and Scope for this compound

Research into this compound and its derivatives is primarily driven by the quest for new molecules with specific biological activities. The structural similarity of this compound to known pharmacophores suggests its potential as a modulator of various biological targets. Investigations in this area often involve the synthesis of analogues with modifications to the isoxazole ring or the ethanamine side chain to explore structure-activity relationships. The scope of this research is broad, spanning from fundamental synthetic chemistry to the evaluation of biological effects in cellular and in vivo models.

Historical Perspective of Isoxazole Chemistry Leading to Ethanamine Derivatives

The chemistry of isoxazoles dates back to the late 19th century, with significant advancements in their synthesis and reactivity occurring throughout the 20th century. nih.gov Early methods for constructing the isoxazole ring often involved the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. wikipedia.orgyoutube.com The development of 1,3-dipolar cycloaddition reactions provided a powerful and versatile tool for the synthesis of a wide variety of isoxazole derivatives. wikipedia.org Over time, as the importance of the isoxazole scaffold in medicinal chemistry became more apparent, researchers began to explore the synthesis of isoxazoles bearing various functional groups, including the ethanamine side chain. capes.gov.br These efforts were aimed at creating molecules that could mimic the structure of endogenous neurotransmitters or interact with specific biological targets, paving the way for the investigation of compounds like this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methyl-1,2-oxazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHFAVDGGUZWEND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiling of 2 3 Methyl 5 Isoxazolyl Ethanamine

Oxidative Reactions and Formation of Oxidized Derivatives

The oxidation of 2-(3-Methyl-5-isoxazolyl)ethanamine can proceed through various pathways, targeting either the nitrogen of the ethanamine side chain, the carbon backbone, or the isoxazole (B147169) ring itself. The selectivity and outcome of these reactions are highly dependent on the nature of the oxidizing agent and the reaction conditions.

Investigation of Selective Oxidation Pathways

Selective oxidation of the primary amine group in this compound can lead to several products. Depending on the reagents and conditions, the oxidation can yield the corresponding imine, aldehyde, or nitro derivative. For instance, the oxidation of primary amines with a hydrogen on the alpha-carbon can initially form an imine, which can then be hydrolyzed to an aldehyde or ketone. quora.com In the case of this compound, this would result in the formation of (3-methyl-5-isoxazolyl)acetaldehyde. Further oxidation could potentially lead to (3-methyl-5-isoxazolyl)acetic acid.

Alternatively, oxidation can occur directly at the nitrogen atom. The oxidation of primary and secondary amines with reagents like hydrogen peroxide or peroxy acids can be complex, potentially leading to nitro compounds. libretexts.org Another potential pathway is the N-oxidation of the isoxazole ring. Selective N-oxidation of heteroaromatic rings in molecules that also contain amine functionalities has been achieved through strategies involving in situ protonation of the more basic aliphatic amine. nih.gov

Bioactivation pathways of isoxazole-containing compounds can also involve oxidation. Metabolic processes can lead to the hydroxylation of the molecule, followed by further oxidation to reactive quinone-type species. mdpi.com

Role of Specific Oxidizing Agents in Derivative Formation

The choice of oxidizing agent is crucial in determining the product of the oxidation of this compound.

Potassium permanganate (B83412) (KMnO₄) is a strong oxidizing agent that can oxidize primary amines through various pathways. Depending on the structure of the amine and the reaction conditions (pH), the product can be an aldimine, which hydrolyzes to an aldehyde, or a nitro compound. quora.com For primary amines where the amino group is attached to a primary carbon, the reaction can proceed to the corresponding aldehyde. quora.com The mechanism of permanganate oxidation of benzylamine (B48309) has been shown to involve the neutral amine molecule, with the rate-determining step being hydrogen transfer. ubc.ca

The following table summarizes the potential oxidation products of the ethanamine side chain using potassium permanganate:

| Starting Material | Oxidizing Agent | Potential Products |

| This compound | KMnO₄ | (3-Methyl-5-isoxazolyl)acetaldehyde, 2-Nitro-1-(3-methyl-5-isoxazolyl)ethane |

It is also noteworthy that N-acylation of an amine can serve as a protective measure against oxidation. ubc.ca This suggests that if the ethanamine nitrogen were acylated, oxidation would be directed towards other parts of the molecule, such as the isoxazole ring or the benzylic position of an aromatic substituent if present.

Reductive Processes and Functional Group Modifications

Reductive transformations of this compound can target either the isoxazole ring, leading to its cleavage, or a modified ethanamine side chain (e.g., an amide or imine derivative).

Chemoselective Reduction of Isoxazole-Ethanamine Moieties

The isoxazole ring is susceptible to reductive cleavage of its weak N-O bond. This transformation is valuable as it unmasks a β-aminoenone or a related 1,3-dicarbonyl functionality. Various methods have been developed for the reductive ring-opening of isoxazoles.

One such method involves the use of copper/diamine catalysis, which has been shown to effect the reductive ring-cleavage of isoxazoles to yield enaminones. acs.org Another approach utilizes tin(II) chloride dihydrate in ethyl acetate (B1210297), which converts β-nitroenones into 3,5-disubstituted isoxazoles via a domino reductive Nef reaction and cyclization. rsc.org While this is a synthetic route to isoxazoles, the reverse, the reductive opening, can be achieved with similar reducing agents.

Catalytic hydrogenation is another common method for isoxazole ring cleavage. However, the presence of a primary amine in the molecule can sometimes inhibit the catalyst. nih.gov

Impact of Reducing Agents on Product Profile

The choice of reducing agent has a significant impact on the outcome of the reduction of this compound and its derivatives.

| Reducing Agent | Substrate Moiety | Product |

| Copper/Diamine Catalysis | Isoxazole Ring | Enaminone |

| Tin(II) Chloride Dihydrate | Isoxazole Ring | β-Aminoenone |

| Catalytic Hydrogenation (e.g., Pd/C) | Isoxazole Ring | β-Aminoenone |

| Lithium Aluminum Hydride (LiAlH₄) | Amide (on side chain) | Amine |

For instance, if the ethanamine side chain were converted to an amide, a powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be required for its reduction back to the amine. Catalytic hydrogenation is also a viable method for amide reduction, though it often requires harsh conditions. u-tokyo.ac.jp The chemoselectivity of these reductions would be a key consideration, as LiAlH₄ can also reduce the isoxazole ring under certain conditions.

Substitution Reactions on the Isoxazole Ring and Ethanamine Side Chain

Both the isoxazole ring and the ethanamine side chain of this compound are amenable to substitution reactions, allowing for a wide range of structural modifications.

On the isoxazole ring , electrophilic substitution is known to occur at the 4-position in 3,5-disubstituted isoxazoles. For example, 3,5-disubstituted isoxazoles react with n-butyllithium to form the 4-lithio derivatives, which can then be quenched with various electrophiles to introduce substituents at this position. capes.gov.br Furthermore, the sulfochlorination of 3,5-dimethylisoxazole (B1293586) occurs at the 4-position due to the activating effect of the two methyl groups. nih.gov

Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is also possible, particularly when the ring is activated by electron-withdrawing groups. For instance, a nitro group at the 5-position of an isoxazole can be displaced by various nucleophiles. rsc.orgbeilstein-journals.org

The ethanamine side chain undergoes typical reactions of primary amines. The nitrogen atom is nucleophilic and can react with electrophiles.

N-Alkylation with alkyl halides can introduce one or two alkyl groups on the nitrogen. However, this reaction is often difficult to control and can lead to a mixture of mono- and dialkylated products, as well as the quaternary ammonium (B1175870) salt.

N-Acylation with acyl chlorides or acid anhydrides readily forms the corresponding amide. This is a highly efficient reaction that proceeds via a nucleophilic addition-elimination mechanism.

The following table provides an overview of potential substitution reactions:

| Reaction Type | Reagent | Moiety | Product |

| Electrophilic Substitution | n-BuLi, then E⁺ | Isoxazole Ring (C4) | 4-Substituted Isoxazole |

| Nucleophilic Aromatic Substitution | Nu⁻ (on nitro-isoxazole) | Isoxazole Ring (C5) | 5-Substituted Isoxazole |

| N-Alkylation | R-X | Ethanamine | N-Alkyl or N,N-Dialkyl Ethanamine |

| N-Acylation | RCOCl | Ethanamine | N-Acyl Ethanamine (Amide) |

Electrophilic Aromatic Substitution on the Isoxazole Nucleus

The isoxazole ring is generally considered an electron-deficient aromatic system, which typically deactivates it towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. In 3,5-disubstituted isoxazoles, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack. This is due to the directing effects of the ring oxygen and nitrogen atoms.

While specific studies on the electrophilic substitution of this compound are not extensively documented, the reactivity can be inferred from related 3,5-disubstituted isoxazoles. Common electrophilic substitution reactions for isoxazoles include halogenation, nitration, and Friedel-Crafts reactions. For instance, the iodination of 3,5-disubstituted isoxazoles using iodine and an oxidizing agent readily occurs at the C4 position. acs.org

The ethanamine side chain, particularly under acidic conditions where the amine is protonated to form an ammonium salt, would act as a deactivating group, further reducing the reactivity of the isoxazole ring towards electrophiles. Conversely, under neutral or basic conditions, the free amine could potentially influence the reaction through complexation with reagents.

A variety of 3,5-disubstituted 4-halo(seleno)isoxazoles can be prepared under mild conditions by reacting 2-alkyn-1-one O-methyl oximes with electrophiles like iodine monochloride (ICl), iodine (I₂), bromine (Br₂), or phenylselenyl bromide (PhSeBr). acs.org

Table 1: Regioselectivity in Electrophilic Substitution of Isoxazoles

| Position | Relative Reactivity | Directing Influence |

| C4 | Most Reactive | Favorable resonance stabilization of the intermediate |

| C3/C5 | Less Reactive | Generally substituted prior to electrophilic substitution |

Nucleophilic Substitution Reactions on the Ethanamine Group

The primary amine of the ethanamine group in this compound is a potent nucleophile, making it susceptible to a wide range of nucleophilic substitution and addition reactions. These reactions are fundamental to the derivatization of this compound.

The lone pair of electrons on the nitrogen atom readily attacks electrophilic centers. Common reactions include acylation, alkylation, and sulfonylation. For example, the reaction with acyl chlorides or anhydrides yields the corresponding amides. chemguide.co.uk Similarly, treatment with sulfonyl chlorides in the presence of a base affords sulfonamides. libretexts.org

The reactivity of the amine is influenced by steric hindrance from the adjacent isoxazole ring and the reaction conditions. The use of appropriate bases is often necessary to neutralize the acid generated during these reactions and to maintain the nucleophilicity of the amine. libretexts.org

Table 2: Examples of Nucleophilic Reactions of the Ethanamine Group

| Reagent | Product Type | General Reaction |

| Acyl Halide (R-COCl) | Amide | R-NH₂ + R'-COCl → R-NH-CO-R' + HCl |

| Alkyl Halide (R'-X) | Secondary/Tertiary Amine | R-NH₂ + R'-X → R-NH-R' + HX |

| Sulfonyl Chloride (R'-SO₂Cl) | Sulfonamide | R-NH₂ + R'-SO₂Cl → R-NH-SO₂-R' + HCl |

Cycloaddition Reactions and Annulation Strategies

Cycloaddition and annulation reactions are powerful tools in heterocyclic chemistry for the construction of complex molecular architectures. While this compound itself is more likely to be a product of such strategies, its isoxazole core is a testament to the utility of these reactions. The most common method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene. nih.govresearchgate.netrsc.orgnih.gov

The isoxazole ring itself can participate in cycloaddition reactions, sometimes leading to ring-opening and rearrangement, providing pathways to other heterocyclic systems. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions of Substituted Isoxazole-Ethanamine Precursors

Metal-catalyzed cross-coupling reactions are indispensable for the functionalization of heterocyclic compounds, including isoxazoles. Reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds at specific positions of the isoxazole ring. rsc.orgorganic-chemistry.orgresearchgate.netresearchgate.netwikipedia.orglibretexts.org

To utilize these reactions, a precursor to this compound bearing a leaving group (e.g., a halogen or triflate) on the isoxazole ring is typically required. For example, a 4-halo-3-methyl-5-substituted isoxazole could undergo a Suzuki coupling with an appropriate boronic acid to introduce a new substituent at the C4 position. researchgate.net Similarly, a Sonogashira coupling with a terminal alkyne can be used to install an alkynyl group. rsc.orglibretexts.org

The choice of catalyst (typically palladium or nickel-based), ligands, and reaction conditions is crucial for the success of these transformations. rsc.orgresearchgate.net The presence of the amino group in the side chain might necessitate protection prior to the cross-coupling reaction to avoid side reactions or catalyst deactivation.

A one-pot protocol for the cyanomethylation of aryl halides has been developed using a palladium-catalyzed Suzuki coupling with isoxazole-4-boronic acid pinacol (B44631) ester, which then undergoes fragmentation. organic-chemistry.orgacs.orgnih.gov This highlights the utility of isoxazoles in facilitating complex transformations.

Table 3: Common Cross-Coupling Reactions for Isoxazole Functionalization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Organohalide + Boronic acid/ester | Pd catalyst + Base | C-C |

| Sonogashira | Organohalide + Terminal alkyne | Pd catalyst + Cu co-catalyst + Base | C-C (sp²-sp) |

| Heck | Alkene + Organohalide | Pd catalyst + Base | C-C (alkenyl-aryl/vinyl) |

| Buchwald-Hartwig | Organohalide + Amine | Pd catalyst + Ligand + Base | C-N |

Advanced Spectroscopic and Analytical Characterization of 2 3 Methyl 5 Isoxazolyl Ethanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR and ¹³C NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-methyl-5-isoxazolyl)ethanamine is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The ethylamine (B1201723) side chain would feature two triplets, characteristic of an ethyl group where each methylene (B1212753) is coupled to the other. The isoxazole (B147169) ring protons would appear as singlets in their respective regions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com Due to the asymmetry of the molecule, all six carbon atoms are expected to be non-equivalent, resulting in six distinct signals. mdpi.com The chemical shifts are influenced by the electronic environment, with carbons of the heterocyclic ring appearing at higher chemical shifts (downfield) compared to the aliphatic carbons.

Predicted NMR Data for this compound

| Atom | Predicted ¹H NMR | Predicted ¹³C NMR |

| Isoxazole-CH₃ | ~2.3 ppm (singlet, 3H) | ~11 ppm |

| Isoxazole-H4 | ~6.2 ppm (singlet, 1H) | ~102 ppm |

| -CH₂- (attached to ring) | ~3.0 ppm (triplet, 2H) | ~28 ppm |

| -CH₂-NH₂ | ~3.2 ppm (triplet, 2H) | ~40 ppm |

| -NH₂ | Variable (broad singlet, 2H) | - |

| Isoxazole-C3 | - | ~161 ppm |

| Isoxazole-C5 | - | ~170 ppm |

Note: Predicted values are based on standard chemical shift tables and data from analogous isoxazole and amine compounds. Solvent is assumed to be CDCl₃.

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To definitively assign each proton and carbon signal and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the two methylene protons of the ethanamine side chain, confirming their spin-spin coupling and adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the proton signal for the isoxazole H4 to its corresponding carbon, and the methylene protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the one between the methyl protons and the C3 carbon of the isoxazole ring, and between the H4 proton and carbons C3 and C5, confirming the substitution pattern of the ring.

Solid-State NMR (ssNMR): For analyzing the compound in its solid, crystalline form, ssNMR is a valuable tool. While solution NMR averages out anisotropic interactions due to molecular tumbling, ssNMR provides information on the molecular structure and packing in the solid state. rsc.org Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed. rsc.org Furthermore, advanced experiments such as the "attached nitrogen test" using ¹³C{¹⁴N} RESPDOR can differentiate between isomers by identifying carbons directly bonded to nitrogen, which is particularly useful for heterocyclic compounds. nih.govnsf.gov

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at an m/z (mass-to-charge ratio) of 126, corresponding to its molecular weight (C₆H₁₀N₂O). chemenu.com As a nitrogen-containing compound, it adheres to the nitrogen rule, having an even molecular weight for an even number of nitrogen atoms. libretexts.org

The fragmentation pattern is dictated by the stability of the resulting ions. libretexts.org Key fragmentation pathways would likely involve:

Alpha-cleavage: A common pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org This would result in the loss of the isoxazolylmethyl radical to form a prominent ion at m/z 30 ([CH₂NH₂]⁺).

Cleavage of the ethyl chain: Breakage of the bond between the two methylene groups.

Ring fragmentation: The isoxazole ring can undergo characteristic cleavage, often initiated by the loss of CO or other small neutral molecules.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, typically to four or more decimal places. This allows for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm the elemental composition of C₆H₁₀N₂O.

Predicted HRMS and Major Fragments for this compound

| Ion Formula | m/z (Calculated) | Identity |

| [C₆H₁₀N₂O]⁺ | 126.0793 | Molecular Ion [M]⁺ |

| [C₅H₆NO]⁺ | 96.0450 | [M - CH₂NH₂]⁺ |

| [C₄H₅N₂O]⁺ | 97.0402 | [M - C₂H₅]⁺ |

| [CH₄N]⁺ | 30.0344 | [CH₂NH₂]⁺ (from α-cleavage) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands. For comparison, the spectrum of a related compound, sulfamethoxazole, which also contains the 5-methylisoxazolyl group, provides insight into the expected ring vibrations. nist.gov

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch (symmetric & asymmetric) | Primary Amine (-NH₂) |

| 3100-3000 | =C-H stretch | Isoxazole Ring |

| 2960-2850 | C-H stretch | -CH₃, -CH₂- |

| ~1620 | C=N stretch | Isoxazole Ring |

| ~1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| ~1450 | C=C stretch | Isoxazole Ring |

| 1250-1020 | C-N stretch | Aliphatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The isoxazole ring, being a heteroaromatic system, is the primary chromophore in this molecule. It is expected to exhibit absorption bands in the UV region, typically arising from π → π* transitions. Studies on other isoxazole derivatives show absorption maxima in the range of 210-300 nm, depending on the solvent and substitution. researchgate.netbiointerfaceresearch.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula to confirm its accuracy. For this compound, with a molecular formula of C₆H₁₀N₂O, the theoretical elemental composition can be precisely calculated. chemenu.comuni.lu

Theoretical Elemental Composition of C₆H₁₀N₂O

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.011 | 6 | 72.066 | 57.12% |

| Hydrogen (H) | 1.008 | 10 | 10.080 | 8.00% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 22.22% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 12.69% |

| Total | 126.159 | 100.00% |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable in the synthesis and characterization of pharmaceutical compounds, enabling both the separation of complex mixtures and the quantification of individual components. For this compound and its derivatives, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for ensuring chemical purity and for isolating the target compounds from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of isoxazole derivatives due to its high resolution and versatility. The method is particularly well-suited for non-volatile and thermally sensitive compounds like many isoxazole-containing structures.

Research Findings:

The successful separation of isoxazole derivatives is heavily dependent on the selection of the stationary phase, mobile phase composition, and detector. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed. C18 columns are frequently the stationary phase of choice for the separation of a wide range of organic molecules, including heterocyclic compounds. nih.gov

For the mobile phase, mixtures of water or aqueous buffers and organic modifiers like acetonitrile (B52724) or methanol (B129727) are typical. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often necessary to achieve optimal separation of complex mixtures containing the target compound and its impurities. nih.gov

Detection is commonly performed using a UV detector, as the isoxazole ring and other chromophores within the molecules absorb light in the UV spectrum. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment. For more definitive identification and structural elucidation, HPLC can be coupled with a mass spectrometer (LC-MS). mdpi.comnih.gov High-resolution mass spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC) has been used to confirm the synthesis of isoxazole-carboxamide derivatives. nih.gov

The following table summarizes typical HPLC conditions that can be adapted for the analysis of this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of Isoxazole Derivatives

| Parameter | Typical Conditions |

|---|---|

| Stationary Phase | Reversed-phase C18 (e.g., ZORBAX SB-C18, 5 µm) nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., 0.1 M Trichloroacetic acid) and Acetonitrile nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 355 nm nih.gov or Diode Array Detection (DAD) |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and thermally stable compounds. While some isoxazole derivatives may require derivatization to increase their volatility, GC-MS can provide detailed information on the purity and structure of this compound and related volatile derivatives.

Research Findings:

In GC-MS analysis, the choice of the capillary column is critical for achieving good separation. A common choice is a nonpolar or medium-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. wjpls.org The temperature program of the GC oven is optimized to ensure the separation of compounds with different boiling points. wjpls.org

Following separation by the gas chromatograph, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting fragmentation pattern is a unique fingerprint of the molecule, which can be compared to spectral libraries for identification. This technique is highly sensitive and can be used to detect and identify impurities at very low levels. researchgate.netnih.gov The development of fast GC-MS methods allows for the rapid screening of compounds. nih.gov

The table below outlines a representative set of GC-MS conditions that could be applied to the analysis of this compound, assuming sufficient volatility.

Table 2: Representative GC-MS Parameters for the Analysis of Volatile Isoxazole Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | 5% Diphenyl / 95% Dimethyl polysiloxane (30 m x 0.25 mm) wjpls.org |

| Carrier Gas | Helium at a constant flow of 1 mL/min wjpls.org |

| Injector Temperature | 280 °C wjpls.org |

| Oven Program | Initial temp. 40°C, ramp at 6 °C/min to 280 °C, hold for 15 min wjpls.org |

| Ionization Mode | Electron Impact (EI) at 70 eV wjpls.org |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Computational Chemistry and Quantum Chemical Investigations of 2 3 Methyl 5 Isoxazolyl Ethanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometry of molecules. For 2-(3-Methyl-5-isoxazolyl)ethanamine, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms (optimized geometry). scielo.org.mxnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. scielo.org.mxmdpi.com By comparing calculated structures with experimental data from techniques like X-ray crystallography, the accuracy of the theoretical model can be validated. mdpi.com The optimized geometry serves as the foundation for all further computational analyses.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-O (isoxazole) | 1.35 Å |

| N-O (isoxazole) | 1.42 Å | |

| C=N (isoxazole) | 1.31 Å | |

| C-C (ethyl) | 1.53 Å | |

| C-N (amine) | 1.47 Å | |

| Bond Angle | C-O-N (isoxazole) | 108° |

| O-N=C (isoxazole) | 110° |

Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar chemical structures.

DFT calculations are instrumental in predicting spectroscopic properties, which aids in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.org.zaresearchgate.net Theoretical predictions, often performed considering solvent effects, can be correlated with experimental NMR data to confirm the molecular structure. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis). scielo.org.zaresearchgate.net This method calculates the energies of electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) observed in a UV-Vis spectrum. These predictions help identify the key electronic transitions, such as π-to-π* transitions within the isoxazole (B147169) ring. nih.gov

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (CH₃) | ~2.3 ppm |

| δ (CH₂, ethyl) | ~2.9 ppm, ~3.1 ppm | |

| δ (NH₂) | ~1.5 ppm (variable) | |

| ¹³C NMR | δ (C=N) | ~155 ppm |

| δ (C-O) | ~165 ppm | |

| δ (CH₂) | ~40 ppm, ~35 ppm |

Note: This table contains predicted data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the amine group, while the LUMO may be distributed across the heterocyclic ring system. mdpi.com

Table 3: Frontier Molecular Orbital Properties

| Parameter | Description | Typical Value |

|---|---|---|

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

Note: This table contains representative data based on similar heterocyclic compounds. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. irjweb.comnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the oxygen and nitrogen atoms of the isoxazole ring and the nitrogen of the amine group. researchgate.netresearchgate.net

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. Positive regions are typically found around the hydrogen atoms, particularly those of the amine group.

Green Regions: Represent neutral or near-zero potential.

The MEP map provides a clear, visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of the most stable molecular conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the movements of atoms and their interactions, MD can explore the conformational landscape of this compound. nih.gov

Using force fields like CHARMM or GROMOS, an MD simulation places the molecule in a simulated environment (e.g., a box of water molecules) and calculates the atomic trajectories by solving Newton's equations of motion. nih.govmdpi.com This allows for the analysis of:

Conformational Stability: By tracking the Root Mean Square Deviation (RMSD) of the molecule's backbone from its initial structure, one can assess its stability and flexibility. nih.gov

Solvent Interactions: MD simulations explicitly model interactions between the solute and solvent molecules, such as hydrogen bonding between the amine group and water.

Flexibility: The simulation can reveal the range of motion in different parts of the molecule, such as the rotation around the single bonds of the ethanamine side chain.

In Silico Modeling of Reaction Mechanisms

In silico modeling of reaction mechanisms involves using computational methods to map out the entire pathway of a chemical reaction. This approach allows researchers to understand how reactants are converted into products, identifying all intermediate steps and the associated energy changes. For a molecule like this compound, this could involve modeling its synthesis or its metabolic pathways.

A key component of modeling reaction mechanisms is the application of Transition State Theory. This involves locating the transition state (TS) for each step of a reaction—the highest energy point along the reaction coordinate. mdpi.com DFT calculations are used to optimize the geometry of the transition state and calculate its energy.

The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction. By identifying the transition states and intermediates, a complete energy profile for a proposed reaction mechanism can be constructed. This provides deep insight into the feasibility and kinetics of the reaction without the need for extensive experimental work.

Regio- and Stereoselectivity Predictions

Computational chemistry offers powerful predictive tools for understanding the reactive behavior of molecules such as this compound. Predictions of regio- and stereoselectivity are vital for designing synthetic pathways and comprehending potential biological interactions.

Table 1: Representative Regioselectivity Descriptors for this compound This table is illustrative, based on general chemical principles, as specific computational data for this exact molecule was not found.

| Atomic Site | Potential for Nucleophilic Attack (e.g., f-) | Potential for Electrophilic Attack (e.g., f+) |

|---|---|---|

| N (ethanamine) | High | Low |

| C5 (isoxazole) | Moderate | Low |

| N (isoxazole) | Low | Moderate |

| C3 (isoxazole) | Low | High |

Stereoselectivity—the preference for the formation of a specific stereoisomer—is another critical aspect that can be modeled computationally. This involves calculating the transition state energies for the various reaction pathways that lead to different stereoisomers. rsc.org The reaction pathway with the lowest energy barrier is kinetically favored, allowing for the prediction of the major product. rsc.org Advances in computational methods provide a valuable tool for gaining mechanistic insight into organic reactions and for the rational design of asymmetric catalysts. rsc.org The synthesis of some enantiopure isoxazole derivatives has been achieved through stereocontrolled cycloaddition reactions, highlighting the practical importance of understanding and predicting stereochemical outcomes. ekb.eg

Topological Analysis and Hirshfeld Surface Analysis

Topological analysis, based on the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for analyzing electron density to define atomic interactions. amercrystalassn.org This approach identifies bond paths and critical points in the electron density, which allows for the characterization of chemical bonds and non-covalent interactions that dictate molecular structure and crystal packing. amercrystalassn.orgresearchgate.net For heterocyclic rings like isoxazole, QTAIM can provide deep insights into their chemical space based on the nature of the heteroatoms and the number of π-bonds. nih.gov

Hirshfeld surface analysis is a complementary and widely used graphical method for visualizing and quantifying intermolecular interactions within a crystal. nih.gov The surface is mapped with properties that highlight regions of close contact between molecules. Red spots on a Hirshfeld surface plotted over dnorm indicate close contacts with distances shorter than the van der Waals radii, often corresponding to hydrogen bonds. nih.govnih.gov

In the crystal structures of related isoxazole-containing compounds, Hirshfeld analysis has shown the significant role of hydrogen bonds in the packing mechanism. iucr.org For sulfamethoxazole, a compound also containing a methyl-isoxazole ring, the analysis revealed that the most significant contributions to crystal packing came from H···O (54.1%), H···H (29.2%), and H···N (5.0%) interactions. nih.govconicet.gov.ar Similarly, for 2-((3-(4-Methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) were the most important interactions. mdpi.com Given the structure of this compound, with its primary amine (a hydrogen-bond donor) and the isoxazole nitrogen and oxygen atoms (hydrogen-bond acceptors), it is certain that hydrogen bonding plays a major role in its solid-state architecture.

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Heterocyclic Amine This table presents a plausible distribution for the title compound based on analyses of similar structures. nih.govmdpi.com

| Contact Type | Percentage Contribution to Hirshfeld Surface |

|---|---|

| H···H | ~30-45% |

| H···O/O···H | ~20-35% |

| H···N/N···H | ~5-15% |

| H···C/C···H | ~10-15% |

These computational techniques provide a detailed understanding of the chemical and physical properties of this compound at a molecular level, guiding further research and application.

Structural Modifications and Derivatization Strategies of 2 3 Methyl 5 Isoxazolyl Ethanamine for Advanced Research

Design and Synthesis of Novel Isoxazole-Ethanamine Analogs

The generation of novel analogs of 2-(3-Methyl-5-isoxazolyl)ethanamine through structural modifications is a key strategy to modulate its physicochemical and biological properties. These modifications can be broadly categorized into alterations of the ethanamine side chain and substitutions on the isoxazole (B147169) ring.

Modifications to the Ethanamine Side Chain (e.g., N-Alkylation, Chain Extension)

The primary amine of the ethanamine side chain is a key site for derivatization. N-alkylation, the introduction of alkyl groups to the nitrogen atom, can significantly impact the compound's lipophilicity, basicity, and steric profile. While specific examples for the N-alkylation of this compound are not extensively documented in publicly available literature, general methods for the N-alkylation of primary amines are well-established and can be readily applied. These methods often involve the reaction of the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

Chain extension, or homologation, of the ethanamine side chain involves increasing the number of methylene (B1212753) units between the isoxazole ring and the amino group. This modification can alter the flexibility and spatial orientation of the amino group relative to the isoxazole core, potentially influencing its interaction with biological targets. One potential synthetic route for chain extension could involve the conversion of the primary amine to a nitrile, followed by reduction and subsequent chain elongation reactions.

Substitutions on the Isoxazole Ring (e.g., at C-3, C-5 positions)

Modifications to the isoxazole ring itself offer another avenue for creating diverse analogs. The reactivity of the isoxazole ring allows for substitutions at various positions, with the C-3 and C-5 positions being of particular interest.

The synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. By choosing appropriately substituted starting materials, a wide variety of groups can be introduced at the C-3 and C-5 positions of the isoxazole ring. For instance, using a substituted nitrile oxide in the reaction with an appropriate alkyne can lead to a range of C-3 substituted isoxazoles. Similarly, the choice of the alkyne component dictates the substituent at the C-5 position.

Recent research has demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles through cycloaddition reactions between in situ generated nitrile oxides and alkynones. nih.gov Furthermore, methods for the synthesis of 3-methylthio-5-aryl-isoxazoles have been developed, highlighting the potential for diverse functionalization at the C-3 and C-5 positions. researchgate.net The synthesis of 2β-[3'-(substituted benzyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes further illustrates the possibility of introducing complex substituents at the C-5 position of an isoxazole ring. nih.gov

Conjugation of this compound to Diverse Chemical Scaffolds

Conjugating this compound to other chemical entities is a powerful strategy to create hybrid molecules with potentially novel or enhanced properties. The reactive ethanamine side chain serves as a convenient handle for such conjugations.

Incorporation into Steroid Derivatives

Steroids are a class of bioactive molecules with a wide range of physiological effects. The conjugation of isoxazole moieties to a steroid backbone has been explored as a strategy to develop novel therapeutic agents, particularly for prostate cancer. nih.govresearchgate.netnih.gov A series of 3β-hydroxy-5-ene steroids containing an isoxazole fragment in their side chain have been synthesized. nih.govresearchgate.netnih.gov The synthetic approach involved the preparation of a Weinreb amide, its conversion to an acetylenic ketone, and subsequent reaction with hydroxylamine (B1172632) to form the isoxazole ring. nih.govresearchgate.netnih.gov This methodology allows for the attachment of the steroid moiety at either the C-3 or C-5 position of the isoxazole ring. nih.govresearchgate.net For instance, the compound (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol is an example of such a conjugate. nih.gov These isoxazolyl steroids have been evaluated for their effects on the activity of human CYP17A1, an enzyme involved in androgen biosynthesis. nih.govresearchgate.netnih.gov

Formation of Schiff Base Adducts

The primary amine of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, also known as imines. Schiff bases are a versatile class of compounds with a broad spectrum of applications.

The synthesis of isoxazole-containing Schiff bases has been reported through the direct condensation of isoxazole derivatives with salicylaldehyde (B1680747) derivatives in ethanol. nih.gov For example, (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol has been synthesized and structurally characterized. nih.gov General procedures for Schiff base formation often involve refluxing a mixture of the primary amine and the carbonyl compound in a suitable solvent, sometimes with the addition of an acid catalyst. uobasrah.edu.iqnih.govderpharmachemica.com These reactions are typically straightforward and yield the desired Schiff base adducts in good yields.

| Starting Amine | Carbonyl Compound | Resulting Schiff Base | Reference |

| Isoxazol-3-amine | Salicylaldehyde | (E)-2-{[(isoxazol-3-yl)imino]methyl}phenol | nih.gov |

| 5-Methylisoxazol-3-amine | Salicylaldehyde | (E)-2-{[(5-methylisoxazol-3-yl)imino]methyl}phenol | nih.gov |

| Isoxazol-3-amine | 2,4-di-tert-butyl-6-formylphenol | (E)-2,4-di-tert-butyl-6-{[(isoxazol-3-yl)imino]methyl}phenol | nih.gov |

Derivatization to Urea (B33335) and Thiourea (B124793) Analogues

The reaction of the primary amine of this compound with isocyanates or isothiocyanates provides a direct route to the corresponding urea and thiourea derivatives. These functional groups are known to be important pharmacophores in medicinal chemistry.

The synthesis of urea and thiourea derivatives of various heterocyclic amines has been extensively reported. researchgate.nettubitak.gov.truea.ac.uknih.govias.ac.in Typically, the reaction involves treating the amine with the appropriate isocyanate or isothiocyanate in a suitable solvent. tubitak.gov.trias.ac.in For example, a series of novel urea and thiourea derivatives of (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine were synthesized by reacting the amine with various substituted aryl isocyanates and isothiocyanates in the presence of N,N-dimethylpiperazine. researchgate.net Similarly, urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been prepared. ias.ac.in These synthetic strategies can be directly applied to this compound to generate a library of novel urea and thiourea analogues for further investigation.

| Amine Starting Material | Reagent | Product Type | Reference |

| (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine | Aryl isocyanates | Urea derivatives | researchgate.net |

| (2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methanamine | Aryl isothiocyanates | Thiourea derivatives | researchgate.net |

| 6-Amino-3-methyl-2(3H)-benzoxazolone | Isocyanates | Urea derivatives | tubitak.gov.tr |

| 6-Amino-3-methyl-2(3H)-benzoxazolone | Isothiocyanates | Thiourea derivatives | tubitak.gov.tr |

| C20-epi-aminosalinomycin | Isocyanates/Isothiocyanates | Urea and Thiourea derivatives | uea.ac.uk |

| 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7-amine | Isocyanates/Isothiocyanates | Urea and Thiourea derivatives | nih.gov |

| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | Isocyanates/Isothiocyanates | Urea and Thiourea derivatives | ias.ac.in |

Heterocycle Hybridization Strategies (e.g., Isoxazole-Oxadiazole, Isoxazole-Indazole Hybrids)

Molecular hybridization, a prominent strategy in medicinal chemistry, involves the combination of two or more pharmacophores to create a new hybrid compound with potentially enhanced or synergistic biological activities. ijariit.com This approach has been effectively applied to this compound and related isoxazole scaffolds, leading to the development of novel molecular entities with diverse therapeutic potential.

Isoxazole-Oxadiazole Hybrids:

The fusion of isoxazole and oxadiazole rings has yielded compounds with significant biological activities. The 1,2,4-oxadiazole (B8745197) ring, in particular, is a bioisostere of ester and amide groups, which can improve the pharmacokinetic profile of a molecule. The synthesis of isoxazole-1,2,4-oxadiazole hybrids has been explored for various therapeutic applications. For instance, a series of these hybrids were synthesized and evaluated for their potential as anti-HIV agents. digitellinc.com The synthesis can be achieved through both conventional heating and microwave-assisted methods, providing efficient routes to these hybrid structures. digitellinc.com

A key synthetic route involves the [3+2] cycloaddition reaction. For example, phosphonate-derived isoxazole and 1,2,4-oxadiazole hybrids have been synthesized via the reaction of halogenoximes with various phosphorus-containing dipolarophiles. nih.gov This method allows for regioselective control, yielding 3,5- and 3,4-disubstituted isoxazoles. nih.gov

Research has shown that isoxazole-oxadiazole hybrids can exhibit a range of biological effects. In one study, designed isoxazole-oxadiazole analogs were investigated as potential antiviral agents through computational docking studies and subsequent synthesis. digitellinc.com Compound 6e from this study demonstrated notable inhibition of HIV-1 replication at non-cytotoxic concentrations, suggesting that it may target host factors rather than viral enzymes. digitellinc.com

Isoxazole-Indazole Hybrids:

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. nih.gov Hybridizing the isoxazole moiety with indole or its bioisostere, indazole, has been a fruitful strategy for developing new therapeutic agents, particularly in the realm of oncology. ijariit.comnih.gov

The synthesis of indole-isoxazole hybrids has been accomplished through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with indole-derived alkynes. nih.gov These hybrids have demonstrated significant antiproliferative activities against various cancer cell lines. nih.gov For example, a series of indole-3-isoxazole-5-carboxamide derivatives were designed and synthesized, with some compounds showing potent anticancer activities and causing cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells. nih.gov

Similarly, isoxazole-indazole hybrids combine the pharmacological properties of both heterocyclic systems. The synthesis of these hybrids can be approached through multi-component reactions or by building one heterocycle onto a pre-existing core of the other. These hybrid molecules hold promise for the development of novel agents with a wide range of biological activities.

Library Design and High-Throughput Synthesis of Derivatives

The systematic exploration of the chemical space around the this compound scaffold necessitates the creation of compound libraries. Library design and high-throughput synthesis are crucial for identifying structure-activity relationships (SAR) and optimizing lead compounds.

The design of a derivative library typically begins with the identification of key structural points on the parent molecule that can be readily modified. For this compound, these points include the primary amine and the potential for substitution on the isoxazole ring.

High-throughput synthesis (HTS) techniques enable the rapid generation of a large number of analogs. Solution-phase parallel synthesis is a common approach, where reactions are carried out in arrays of reaction vessels. Modern synthetic methodologies that are amenable to HTS include:

1,3-Dipolar Cycloaddition: This is a cornerstone for isoxazole synthesis. A regioselective, one-pot copper(I)-catalyzed procedure allows for the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov

Multi-component Reactions (MCRs): MCRs are highly efficient for building molecular diversity. For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of isoxazole derivatives, making it a valuable tool for high-throughput synthesis. rsc.org

The resulting libraries of isoxazole derivatives can then be screened in high-throughput screening (HTS) campaigns to identify new lead compounds for various therapeutic targets. mdpi.com The diversity of these libraries expands the potential for discovering novel biological activities. ijariit.com

Table of Research Findings on Isoxazole Hybrid Synthesis and Activity:

| Hybrid Type | Synthetic Strategy | Key Findings | Reference |

| Isoxazole-Oxadiazole | [3+2] Cycloaddition | Regioselective synthesis of phosphonate-derived hybrids. | nih.gov |

| Isoxazole-Oxadiazole | Conventional & Microwave Synthesis | Compound 6e showed significant anti-HIV-1 activity. | digitellinc.com |

| Isoxazole-Indole | 1,3-Dipolar Cycloaddition | Potent anticancer activity and G0/G1 cell cycle arrest. | nih.gov |

| Fused Isoxazoles | Intramolecular Cycloaddition | Efficient synthesis of fused isoxazole derivatives. | mdpi.com |

| Isoxazole-Isoquinolinone | 1,3-Dipolar Cycloaddition & Ullmann Cyclisation | Facile preparation of fused heterocyclic frameworks. | mdpi.com |

Structure Activity Relationship Sar Studies of 2 3 Methyl 5 Isoxazolyl Ethanamine and Its Derivatives

Influence of Substituents on Molecular Recognition and Target Engagement

The interaction of a molecule with its biological target is highly dependent on the nature and arrangement of its substituents. For derivatives of 2-(3-methyl-5-isoxazolyl)ethanamine, modifications to both the isoxazole (B147169) ring and the ethanamine side chain play a pivotal role in molecular recognition and binding.

The isoxazole ring, a five-membered heterocycle, offers multiple positions for substitution (N-2, C-3, C-4, and C-5). The placement of functional groups at these positions significantly alters the molecule's electronic distribution, conformation, and ability to interact with target proteins.

C-3 Position: The methyl group at the C-3 position is a common feature. Altering this group can influence steric interactions within the binding pocket.

C-4 Position: Substitution at the C-4 position can be crucial. For instance, in related isoxazole derivatives, introducing substituents at C-4 has been shown to affect thermal stabilization and binding affinity for their targets. dundee.ac.uk

C-5 Position: The C-5 position links the isoxazole core to the ethanamine side chain. Modifications here directly impact the orientation of the side chain. Studies on related isoxazoles have shown that the nature of the linker at C-5 (e.g., ether vs. thioether) can cause significant changes in potency, likely due to altered bond angles and rotational freedom. dundee.ac.uk

The ethanamine moiety is essential for forming key interactions, often involving a terminal amino group that can be protonated at physiological pH, allowing for ionic interactions.

Amine Group: The primary amine is often a key pharmacophoric feature, acting as a hydrogen bond donor and participating in salt bridge formation. Methylation of the amine can restrict rotation and alter its hydrogen-bonding capacity, which may lead to a drop in potency. dundee.ac.uk

Ethyl Linker: The length and flexibility of the ethyl chain are important. Introducing substituents on the chain, such as a methyl group, can create stereocenters and influence the compound's conformational preference.

Research on structurally similar compounds has demonstrated that even minor changes, such as the substitution of a 1,2,4-oxadiazole (B8745197) moiety with other 5-membered heteroaromatic rings, can significantly impact antiviral efficacy, highlighting the sensitivity of SAR to the heterocyclic core. nih.gov

The binding affinity of this compound derivatives is governed by a combination of hydrophobic, electronic, and steric interactions.

Hydrophobic Interactions: These are non-covalent interactions driven by the tendency of nonpolar surfaces to aggregate in an aqueous environment, releasing ordered water molecules from the binding site, which is entropically favorable. nih.gov Lipophilicity, often quantified as logP, is a key descriptor.

In studies of nitroisoxazole-based compounds, trypanocidal activity was found to be dependent on the size and lipophilicity of the substituents. researchgate.net

3D-QSAR models for related isoxazole compounds acting on the AMPA receptor have shown that hydrophobic substituents play a significant role in increasing binding affinity. nih.gov

Electronic Interactions: These include hydrogen bonds, ionic interactions, and dipole-dipole interactions.

Hydrogen Bonding: The nitrogen atom in the isoxazole ring and the oxygen atom can act as hydrogen bond acceptors, while the amine group of the ethanamine chain is a potent hydrogen bond donor. The presence of an H-bond donor at the correct position can be critical for activity. dundee.ac.uk

Electrostatic Interactions: The distribution of charge within the molecule, influenced by its substituents, is crucial. CoMFA and CoMSIA models have confirmed that electrostatic fields significantly contribute to the binding affinity of isoxazole derivatives. nih.gov

Hirshfeld surface analysis of a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin crystal structure revealed the quantitative contributions of different intermolecular contacts, with H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) being the most significant, underscoring the importance of both hydrophobic and polar interactions in the solid state. mdpi.com

Interactive Data Table: Key Interactions and Their Effects

| Interaction Type | Key Structural Feature | Effect on Binding Affinity | Reference |

|---|---|---|---|

| Hydrophobic | Alkyl or aryl substituents | Generally increases with optimal lipophilicity | researchgate.netnih.gov |

| Hydrogen Bond Donor | Ethanamine -NH2 group | Crucial for anchoring to target | dundee.ac.uk |

| Hydrogen Bond Acceptor | Isoxazole ring N and O atoms | Orients the molecule in the binding site | nih.gov |

| Steric | Substituents on isoxazole ring | Can either enhance or decrease affinity depending on pocket size | dundee.ac.uknih.gov |

Stereochemical Aspects in SAR of this compound Analogs

When substituents are introduced on the ethanamine side chain, a chiral center can be created. The stereochemistry of this center often has a profound impact on biological activity, as biological targets like receptors and enzymes are themselves chiral. One enantiomer frequently exhibits significantly higher potency than the other because it can achieve a more optimal three-dimensional fit within the binding site.

For example, in a study of structurally related furo[2,3-g]indazole-ethylamine derivatives, the (S)-enantiomer of 2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine showed high agonistic activity and selectivity for the 5-HT2C receptor, implying a specific stereochemical requirement for optimal interaction. ebi.ac.uk Similarly, the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with ethyl isocyanoacetate can produce enantioenriched products, highlighting that synthetic methods can be tailored to access specific stereoisomers. researchgate.net

Pharmacophore Elucidation for Biological Target Interaction

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.govnih.gov This model serves as a 3D template for designing new molecules with desired biological activity.

A typical pharmacophore for a this compound derivative might include:

A hydrogen bond donor (the primary amine).

One or more hydrogen bond acceptors (the isoxazole nitrogen and oxygen).

A hydrophobic feature (the methyl group and parts of the isoxazole ring).

An aromatic feature if aryl substituents are present.

The process of pharmacophore elucidation involves generating models from a set of known active compounds and aligning them to find common features. nih.gov These models can then be used in virtual screening campaigns to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to be active.

Comparative SAR with Other Heterocyclic Ethanamine Derivatives (e.g., Pyrazole-Ethanamine, Oxadiazole-Ethanamine)

Comparing the SAR of this compound with its bioisosteres—compounds where the isoxazole ring is replaced by other five-membered heterocycles like pyrazole (B372694) or oxadiazole—provides valuable insights into the role of the heterocyclic core.

Pyrazole Derivatives: Pyrazoles are isomers of isoxazoles, containing two adjacent nitrogen atoms. They are key pharmacophores in numerous drugs. researchgate.netmdpi.com The regioselectivity of their synthesis is a critical factor, as the position of substituents can drastically alter activity. nih.gov Like isoxazoles, pyrazole derivatives can engage in hydrogen bonding and hydrophobic interactions, but the different arrangement of heteroatoms affects the electronic distribution and dipole moment of the ring, influencing target binding. researchgate.netmdpi.com

Oxadiazole Derivatives: Oxadiazoles contain one oxygen and two nitrogen atoms. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole isomers are common in medicinal chemistry. nih.gov They are often used as bioisosteric replacements for ester and amide groups, possessing favorable metabolic stability and the ability to act as hydrogen bond acceptors. nih.gov Compared to isoxazoles, the presence of an additional nitrogen atom can alter solubility, polarity, and binding interactions. Swapping an isoxazole for an oxadiazole can reveal the importance of the specific heteroatom arrangement for a given biological target. nih.govmdpi.com

Interactive Data Table: Comparison of Heterocyclic Cores

| Heterocycle | Key Features | Common SAR Observations | Reference |

|---|---|---|---|

| Isoxazole | 1 Oxygen, 1 Nitrogen (1,2-position) | Modulates electronics and acts as H-bond acceptor. Sensitive to substituent position. | dundee.ac.uknih.gov |

| Pyrazole | 2 Nitrogens (1,2-position) | Potent H-bond donor/acceptor capabilities. Regiochemistry is critical. | researchgate.netmdpi.com |

| 1,3,4-Oxadiazole | 1 Oxygen, 2 Nitrogens (1,3,4-positions) | Good H-bond acceptor, metabolically stable. Often improves pharmacokinetic properties. | nih.govmdpi.com |

Computational SAR Approaches and Predictive Modeling

Computational chemistry provides powerful tools to rationalize SAR and predict the activity of novel compounds, accelerating the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models. These models calculate steric, electrostatic, hydrophobic, and hydrogen-bonding fields around aligned molecules to correlate these properties with activity. nih.govnih.gov For isoxazole analogs, such models have successfully identified the key fields that govern binding affinity. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule within the binding site of a target protein. Docking studies can help visualize key interactions, explain why certain substituents increase or decrease activity, and guide the design of new analogs. dundee.ac.uk

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap can be related to the molecule's reactivity and stability. These calculations help in understanding the electronic aspects of ligand-receptor interactions. mdpi.com

Machine Learning and ADMET Prediction: Modern computational approaches use machine learning algorithms (e.g., Support Vector Machines, Artificial Neural Networks) to build predictive models for not only activity but also for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov

These computational approaches, when used in conjunction with experimental synthesis and testing, provide a comprehensive framework for exploring the SAR of this compound derivatives and designing molecules with improved therapeutic profiles.

Mechanistic Elucidation of Biological Interactions of 2 3 Methyl 5 Isoxazolyl Ethanamine and Its Analogs

Investigation of Molecular Target Binding and Ligand-Receptor Interactions

The initial steps in characterizing the biological activity of a compound involve identifying its molecular targets and quantifying its binding affinity. This is achieved through a combination of enzyme inhibition assays and receptor binding profiles.

Enzyme inhibition is a key mechanism through which many drugs exert their therapeutic effects. Isoxazole (B147169) derivatives have been identified as inhibitors of various enzymes. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govacs.org

Kinetic analysis can further elucidate the mechanism of inhibition. For example, studies on isoxazole amide analogs as inhibitors of the enzyme SMYD3 (SET and MYND Domain-Containing Protein 3) revealed different modes of inhibition. By measuring IC50 values at varying concentrations of the substrate and cofactor, it was determined that some compounds acted as noncompetitive inhibitors, while others were uncompetitive. acs.org This information is vital for understanding how the inhibitor interacts with the enzyme, whether it binds to the active site, an allosteric site, or the enzyme-substrate complex. acs.org

Table 1: Enzyme Inhibition Data for Selected Isoxazole Derivatives

| Isoxazole Derivative | Target Enzyme | IC50 | Reference |

|---|---|---|---|

| Isoxazole Amide 1 | SMYD3 | 5 µM | acs.org |

| Isoxazole-Carboxamide A13 | COX-1 | 64 nM | nih.gov |

Beyond enzyme inhibition, isoxazole derivatives can also interact with a variety of receptors. Theoretical predictions based on molecular structure can provide an initial screening of potential biological targets. For example, the bioactivity scores of certain indole-isoxazole hybrids suggest potential interactions with G-protein coupled receptors (GPCRs), ion channels, and kinases. nih.gov

Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a compound binds to its target relative to its size. It is calculated from the binding affinity and the number of non-hydrogen atoms in the molecule. A higher LE value is generally desirable, as it suggests a more efficient interaction. For example, an initial hit compound in a high-throughput screen, an isoxazole amide, was noted to have a reasonable ligand efficiency of 0.35, marking it as a good starting point for further chemical optimization. acs.org

Table 2: Predicted Bioactivity Scores for Indole-Isoxazole Hybrid 5a

| Target Class | Bioactivity Score | Reference |

|---|---|---|

| GPCR ligand | -0.04 | nih.gov |

| Ion channel modulator | -0.09 | nih.gov |

| Kinase inhibitor | 0.25 | nih.gov |

| Nuclear receptor ligand | -0.22 | nih.gov |

| Protease inhibitor | -0.29 | nih.gov |

Molecular Docking and Dynamics Simulations for Binding Mode Prediction

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand binds to its target protein at the atomic level. nih.govnih.gov

Molecular docking studies predict the preferred orientation of a ligand when bound to a receptor. This allows for the identification of key amino acid residues in the binding pocket that interact with the ligand. For example, docking studies of isoxazole-carboxamide derivatives into the active site of the COX-2 enzyme revealed that substitutions on the phenyl rings influenced the orientation of the 5-methyl-isoxazole ring, leading to ideal binding interactions. nih.gov Similarly, docking of other isoxazole derivatives into the active site of carbonic anhydrase showed that van der Waals interactions were the major contributors to the binding affinity. nih.gov These interactions often involve specific hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. nih.gov

Table 3: Key Interacting Residues for Isoxazole Derivatives with Biological Targets

| Isoxazole Derivative | Target Protein | Key Interacting Residues | Reference |

|---|---|---|---|

| Isoxazole-Carboxamide A13 | COX-2 | (Not specified) | nih.gov |

The binding of a ligand to a protein is not a simple lock-and-key mechanism; both molecules can undergo conformational changes to achieve the optimal fit, a concept known as "induced fit". nih.govelifesciences.org While large-scale changes like domain movements can occur, in many cases, the conformational changes are more subtle, involving the rotation of side chains of a few amino acid residues in the binding site. nih.gov

Molecular dynamics simulations can be used to study the dynamic nature of these interactions and the stability of the ligand-protein complex over time. nih.govnih.gov Simulations have shown that the binding of a ligand can induce a more rigid behavior in the active site of a protein compared to its unbound (apo) state, indicating a stabilization of a specific conformation. nih.gov These simulations provide insights into how the protein structure adapts to accommodate the ligand and how this may affect its function. nih.govnih.gov

Studies on Downstream Signaling Pathways Modulation

The binding of a ligand to its target receptor often initiates a cascade of events within the cell, known as downstream signaling pathways. The modulation of these pathways ultimately determines the cellular response to the compound. Isoxazole derivatives have been shown to influence several key signaling pathways implicated in cell growth and proliferation. researchgate.net

For example, certain fluorinated thiazolidinol derivatives, which can be considered analogs, have been found to induce cell death in lung cancer cells by inhibiting the PI3K/Akt/mTOR and MEK/ERK signaling pathways. researchgate.net These pathways are crucial for cell survival and are often dysregulated in cancer. Furthermore, other isoxazole derivatives have been reported to cause cell cycle arrest and apoptosis (programmed cell death) through the activation of the p53 tumor suppressor protein in a mitochondrial-dependent manner. researchgate.net The ability of these compounds to modulate such critical cellular processes highlights their therapeutic potential. researchgate.netnih.gov

Covalent and Non-Covalent Binding Mechanisms of 2-(3-Methyl-5-isoxazolyl)ethanamine and its Analogs

The biological activity of a chemical compound is intrinsically linked to its ability to interact with molecular targets within a biological system. These interactions can be broadly categorized into two main types: non-covalent and covalent binding. For this compound and its analogs, both mechanisms are plausible and play a crucial role in their pharmacological effects. The nature of these interactions is dictated by the physicochemical properties of the isoxazole ring, the ethanamine side chain, and any additional substituents.

Non-Covalent Interactions

Hydrogen Bonding: The isoxazole ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. The ethanamine side chain, containing a primary amine, can act as both a hydrogen bond donor and acceptor. These hydrogen bonds are critical for anchoring the molecule within a specific binding pocket. For instance, studies on trisubstituted isoxazoles have shown that the pyrrole (B145914) moiety can form hydrogen bonds with the main chain carbonyls of amino acid residues like Leu353 and Lys354 in the allosteric binding site of the retinoic-acid-receptor-related orphan receptor γt (RORγt). nih.gov

Hydrophobic Interactions: The methyl group on the isoxazole ring and the ethyl bridge of the ethanamine side chain contribute to the molecule's hydrophobicity. These nonpolar regions can engage in van der Waals forces and hydrophobic interactions with nonpolar amino acid residues in the binding site, such as leucine, isoleucine, and valine.

Ionic Interactions: At physiological pH, the primary amine of the ethanamine side chain is likely to be protonated, forming a positively charged ammonium (B1175870) group. This allows for strong ionic interactions (salt bridges) with negatively charged amino acid residues like aspartate and glutamate (B1630785) on the target protein.

The combination of these non-covalent forces determines the binding affinity and specificity of the compound. Structure-activity relationship (SAR) studies on various isoxazole derivatives have highlighted the importance of these interactions. For example, the introduction of different substituents on the isoxazole ring or modification of the linker can significantly alter the binding potency by affecting these non-covalent contacts. nih.gov

Table 1: Potential Non-Covalent Interactions of this compound

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Donor | Primary Amine (-NH2) | Aspartate, Glutamate, Serine, Threonine |